O-(3-Bromopropyl)-L-tyrosine HCl
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Overview
Description
O-(3-Bromopropyl)-L-tyrosine HCl: is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a bromopropoxy group attached to a phenyl ring, which is further connected to a propanoic acid backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(3-Bromopropyl)-L-tyrosine HCl typically involves multiple steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyphenylacetic acid.
Bromination: The hydroxyl group of 4-hydroxyphenylacetic acid is converted to a bromopropoxy group using reagents like 1,3-dibromopropane under basic conditions.
Amino Acid Formation: The brominated intermediate is then subjected to amination to introduce the amino group, forming the desired amino acid structure.
Hydrochloride Formation: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromopropoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The phenyl ring and amino acid backbone can participate in oxidation and reduction reactions, respectively, to modify the compound’s properties.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the phenyl ring or amino acid backbone.
Reduction Products: Reduced forms of the phenyl ring or amino acid backbone.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biochemical Studies: It is used in biochemical studies to understand the interactions of amino acids with proteins and enzymes.
Medicine:
Drug Development: The compound’s structure can be modified to develop potential therapeutic agents targeting specific diseases.
Industry:
Material Science: It is used in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of O-(3-Bromopropyl)-L-tyrosine HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropoxy group can form covalent bonds with active sites, leading to inhibition or activation of the target molecule. The amino acid backbone facilitates its recognition and binding to biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
(2S)-2-amino-3-[4-(2-bromopropoxy)phenyl]propanoic acid: Similar structure with a different bromopropoxy group.
(2S)-2-amino-3-[4-(3-chloropropoxy)phenyl]propanoic acid: Chlorine instead of bromine in the propoxy group.
(2S)-2-amino-3-[4-(3-methoxypropoxy)phenyl]propanoic acid: Methoxy group instead of bromine in the propoxy group.
Uniqueness: The presence of the bromopropoxy group in O-(3-Bromopropyl)-L-tyrosine HCl imparts unique reactivity and binding properties, making it distinct from its analogs. This uniqueness can be leveraged in designing specific inhibitors or activators for biochemical studies and drug development.
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(3-bromopropoxy)phenyl]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3.ClH/c13-6-1-7-17-10-4-2-9(3-5-10)8-11(14)12(15)16;/h2-5,11H,1,6-8,14H2,(H,15,16);1H/t11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEOBZJDPIFVIK-MERQFXBCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OCCCBr.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCCBr.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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